2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the acetamide group: This can be done through an amidation reaction using acetic anhydride or acetyl chloride.
Methoxylation of the phenyl ring:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrrolidine ring.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: Substitution reactions can occur at the aromatic ring, particularly at positions ortho or para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly for targeting specific biological pathways.
Pharmacology: Study of its effects on biological systems, including potential therapeutic effects and mechanisms of action.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a methoxy-substituted phenyl ring and a pyrrolidine ring with an acetamide group. These structural elements may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-9-7-14(8-10-17)11-18(22)20-15-12-19(23)21(13-15)16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOPQNBDAWXSQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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